![molecular formula C18H17F2N3O3 B2896857 1-(2,6-Difluorophenyl)-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea CAS No. 1206985-04-7](/img/structure/B2896857.png)
1-(2,6-Difluorophenyl)-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Difluorophenyl)-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as DU-145, is a urea derivative that has been synthesized through a multi-step process. In
Scientific Research Applications
1. Herbicide Metabolism
- Cytochrome P450-Dependent Hydroxylation of Prosulfuron
Research indicates that microsomes from etiolated wheat seedlings can oxidize the sulfonylurea herbicide prosulfuron. This implies potential applications in understanding herbicide metabolism and resistance in crops. The findings were identified using negative ion FAB/MS and cochromatography (D. S. F. and H. R. Swanson, 1996).
2. Synthesis and Characterization
- A Convenient Protecting Group for Uridine Ureido Nitrogen
The research demonstrates the utility of (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group as a stable protecting group in chemical transformations for uridine, which can be useful in the synthesis of modified nucleosides (M. Kurosu, Katsuhiko Mitachi, D. Mingle, 2021).
3. Cancer Research
- In vitro inhibition of translation initiation by N,N'-diarylureas
Symmetrical N,N'-diarylureas exhibit potential as activators of eIF2α kinase and inhibitors of cancer cell proliferation. Non-symmetrical hybrid ureas show promise as potent, non-toxic, and target specific anti-cancer agents (S. Denoyelle et al., 2012).
4. Anticancer Agent Development
- Synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives
The synthesis and evaluation of these derivatives indicate significant antiproliferative effects against various cancer cell lines, suggesting their potential as BRAF inhibitors in cancer treatment (Jian Feng et al., 2020).
5. Stereospecific Synthesis
- Stereoselective synthesis of an active metabolite of PKI-179
This research outlines the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, crucial for understanding the drug's pharmacodynamics and designing effective cancer therapies (Zecheng Chen et al., 2010).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3/c1-26-15-10-11(7-8-14(15)23-9-3-6-16(23)24)21-18(25)22-17-12(19)4-2-5-13(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLRQQJVFVLIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=C(C=CC=C2F)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.